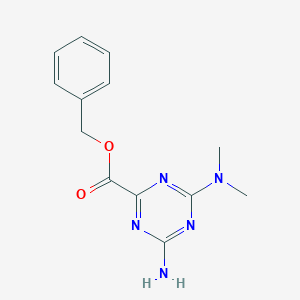

Benzyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate, otherwise known as BDA, is a versatile and highly reactive organic compound with a variety of uses in the laboratory and in industry. BDA is used in a wide range of applications, from synthesis of pharmaceuticals and agrochemicals to the production of dyes and pigments. It is also used in the synthesis of other organic compounds and as a catalyst in various reactions. BDA is a stable compound with a low volatility and is relatively non-toxic.

Método De Síntesis Detallado

Design of the Synthesis Pathway

The synthesis pathway for Benzyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate involves the reaction of benzyl cyanide with dimethylformamide dimethyl acetal, followed by reaction with hydrazine hydrate and then with cyanogen bromide. The resulting product is then reacted with 2-amino-4,6-dimethylpyrimidine to yield the final product.

Starting Materials

Benzyl cyanide, Dimethylformamide dimethyl acetal, Hydrazine hydrate, Cyanogen bromide, 2-amino-4,6-dimethylpyrimidine

Reaction

Benzyl cyanide is reacted with dimethylformamide dimethyl acetal in the presence of a base to yield benzyl 2-dimethylamino-2-phenylacetonitrile., Hydrazine hydrate is added to the reaction mixture and heated to yield benzyl 2-dimethylamino-2-phenylacetohydrazide., Cyanogen bromide is added to the reaction mixture and heated to yield benzyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxamide., 2-amino-4,6-dimethylpyrimidine is added to the reaction mixture and heated to yield the final product, Benzyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate.

Mecanismo De Acción

BDA is a highly reactive compound and its reactivity is due to its ability to form strong hydrogen bonds with other molecules. This allows it to act as a catalyst in a variety of reactions, such as the oxidation of alcohols and the synthesis of peptides. BDA can also act as a nucleophile, forming covalent bonds with other molecules. This allows it to form a variety of complexes with other molecules, which can lead to the formation of new compounds.

Efectos Bioquímicos Y Fisiológicos

BDA has been studied for its potential effects on the biochemical and physiological processes of living organisms. In vitro studies have shown that BDA can inhibit the growth of certain bacteria and fungi, as well as inhibit the activity of certain enzymes. In vivo studies have also shown that BDA has an inhibitory effect on the growth of certain tumors and can reduce the levels of certain hormones, such as testosterone and estrogen.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BDA is a highly reactive compound and is therefore useful for a wide range of laboratory experiments. It is easy to handle and store, and is relatively non-toxic. However, it is also a highly reactive compound and can react with other compounds in the laboratory, which can lead to undesired side reactions. It is also important to note that BDA can be toxic if ingested and should be handled with care.

Direcciones Futuras

BDA has a wide range of potential applications in the laboratory and in industry. Further research is needed to explore the potential for using BDA in the synthesis of new compounds and drugs. Additionally, further research is needed to explore the potential for using BDA as a catalyst in a variety of reactions, such as the synthesis of peptides and the oxidation of alcohols. Finally, further research is needed to explore the potential effects of BDA on biochemical and physiological processes in living organisms.

Aplicaciones Científicas De Investigación

BDA has a wide range of applications in scientific research. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, dyes, and pigments. It is also used as a catalyst in a variety of reactions, such as the oxidation of alcohols and the synthesis of peptides. BDA has been used in the study of enzyme kinetics and the mechanism of enzyme-catalyzed reactions. It has also been used in the study of the structure and function of proteins and nucleic acids.

Propiedades

IUPAC Name |

benzyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2/c1-18(2)13-16-10(15-12(14)17-13)11(19)20-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHLYLOFGUJSEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1381138.png)

![tert-butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B1381141.png)

![Methyl 2-exo-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetate](/img/structure/B1381146.png)

![7-(benzenesulfonyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1381155.png)

![3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1381159.png)

![tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1381160.png)